molecular formula C6H9BrO2 B6250565 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 81359-18-4

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B6250565
CAS No.: 81359-18-4
M. Wt: 193
InChI Key:
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Description

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound belonging to the class of brominated cyclopropane carboxylic acids. This compound features a bromine atom attached to the first carbon of a cyclopropane ring, which is also substituted with two methyl groups at the second carbon, and a carboxylic acid group at the first carbon.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2,2-dimethylcyclopropane-1-carboxylic acid using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

  • Grignard Reaction: Another method involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with methylmagnesium bromide (Grignard reagent) followed by hydrolysis.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.

  • Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form different products.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: Hydrogen bromide (HBr).

  • Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand the behavior of brominated compounds in biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The bromine atom can interact with enzymes and receptors, influencing biochemical pathways. The carboxylic acid group can form salts and esters, which are biologically active.

Molecular Targets and Pathways Involved:

  • Enzymes: Brominated compounds can inhibit or activate certain enzymes.

  • Receptors: Interaction with specific receptors can modulate biological responses.

Comparison with Similar Compounds

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both bromine and carboxylic acid groups on the cyclopropane ring. Similar compounds include:

  • 1-Bromo-2-methylcyclopropane-1-carboxylic acid

  • 1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid

  • 1-Bromo-2,2-dimethylcyclohexane-1-carboxylic acid

These compounds differ in their substitution patterns and ring sizes, which affect their reactivity and applications.

Properties

CAS No.

81359-18-4

Molecular Formula

C6H9BrO2

Molecular Weight

193

Purity

95

Origin of Product

United States

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